molecular formula C10H9ClO4S B2894227 (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride CAS No. 2193061-34-4

(1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride

Cat. No.: B2894227
CAS No.: 2193061-34-4
M. Wt: 260.69
InChI Key: ZTBZSQQWDKPMFG-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: In chemistry, (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride is used as a reagent in various organic synthesis reactions. It is particularly useful in the preparation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals.

Biology and Medicine: In biological and medical research, this compound is used to study enzyme inhibition and protein modification.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride typically involves the reaction of 1-methyl-3-oxo-2-benzofuran with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Mechanism of Action

The mechanism of action of (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride involves its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in enzyme inhibition studies and protein modification .

Comparison with Similar Compounds

  • (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl fluoride
  • (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl bromide

Uniqueness: Compared to its analogs, (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride is unique due to its specific reactivity and stability. The chloride group provides a balance between reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

(1-methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4S/c1-10(6-16(11,13)14)8-5-3-2-4-7(8)9(12)15-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBZSQQWDKPMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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